Diiron nonacarbonyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

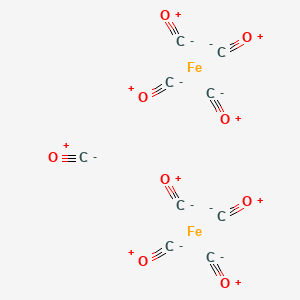

Diiron nonacarbonyl, also known as this compound, is a useful research compound. Its molecular formula is C9Fe2O9 and its molecular weight is 363.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to Diiron Nonacarbonyl

This compound, with the chemical formula Fe2(CO)9, is a notable organometallic compound primarily used in various scientific applications due to its unique properties. This compound is characterized by its low volatility, insolubility in common solvents, and reactivity as a source of iron in various chemical processes. Its structure consists of two iron centers linked by bridging carbonyl groups, which play a significant role in its reactivity and applications.

Catalysis in Organic Synthesis

This compound serves as an effective catalyst in organic synthesis, particularly in carbonylative cyclization reactions. For instance, it has been utilized to facilitate the ortho-benzannulation of dienyl Fischer carbene complexes, yielding significant product yields under carbon monoxide atmospheres . This application highlights its role in enhancing reaction efficiency and selectivity.

Nanoparticle Synthesis

The compound is also employed as a precursor for synthesizing iron-based nanoparticles. Its non-volatile nature allows for controlled thermolysis, leading to the formation of well-defined nanoparticles such as Fe, Fe1−xCox, and Fe1−xPtx without the safety concerns associated with more volatile precursors like iron pentacarbonyl . This method has been shown to produce high-quality nanoparticles suitable for various technological applications.

Carbon Nanotube Growth

Recent studies indicate that this compound can be used effectively as a catalyst precursor for the growth of carbon nanotubes. By optimizing substrate temperatures during deposition processes, researchers have demonstrated improved control over the size and density of carbon nanotubes, which are crucial for applications in field emission displays (FEDs) . This application emphasizes its significance in nanotechnology and materials science.

Spectroscopic Studies

This compound has been extensively studied using solid-state spectroscopic techniques due to its insolubility. The vibrational spectra have been assigned using infrared and Raman spectroscopy, providing insights into its molecular structure and bonding characteristics . Such studies are essential for understanding the fundamental properties of metal carbonyls and their interactions.

Research on Metal-Carbon Bonds

The compound is a subject of research focusing on metal-carbon interactions and bonding theories. It challenges traditional models due to the absence of a direct Fe-Fe bond, instead exhibiting a unique three-center-two-electron bond involving bridging carbonyls . This aspect makes it an important compound for theoretical studies in coordination chemistry.

Summary Table of Applications

Case Study 1: Carbon Nanotube Synthesis

In a study by Chee and Sharma (2012), this compound was successfully utilized as a precursor to control the growth of carbon nanotubes on substrates at elevated temperatures. The findings indicated that optimizing conditions led to improved uniformity and size distribution of the nanotubes, which are critical parameters for their application in electronic devices .

Case Study 2: Ortho-Benzannulation Reaction

A detailed investigation into the use of this compound in ortho-benzannulation reactions demonstrated its effectiveness compared to other iron sources. The reaction under carbon monoxide atmosphere yielded higher product selectivity and efficiency, showcasing the compound's versatility in organic synthesis .

Analyse Des Réactions Chimiques

Substitution Reactions with Lewis Bases

Fe₂(CO)₉ undergoes ligand substitution, where CO groups are replaced by nucleophiles such as phosphines, isocyanides, and cyanide. These reactions often require thermal or photochemical activation and decarbonylation agents like trimethylamine oxide (Me₃NO) .

Reaction Pathways:

-

Phosphine Substitution :

Fe₂(CO)₉ + 2 PR₃ → Fe₂(μ-SR)₂(CO)₆(PR₃)₂ + 6 CO

Phosphines (PR₃) displace CO ligands, forming disubstituted derivatives . -

Isocyanide Incorporation :

Fe₂(CO)₉ + RNC → Fe₂(μ-SR)₂(CO)₆(RNC)₂

Isocyanides (RNC) yield air-sensitive complexes with enhanced redox activity .

Key Insight : Substituted derivatives exhibit increased basicity and electrochemical activity compared to the parent hexacarbonyl .

Reactivity with Thiols and Thiolates

Fe₂(CO)₉ reacts with thiols (RSH) to form dithiolato complexes, structurally analogous to [FeFe]-hydrogenase active sites .

Example Reaction:

Fe₂(CO)₉ + 2 RSH → Fe₂(μ-SR)₂(CO)₆ + H₂ + 3 CO

This reaction proceeds via mono-, di-, and triiron intermediates, with high chemoselectivity for thiols .

Applications :

-

Synthesis of azadithiolates (e.g., Fe₂(μ-SCH₂)₂NR₆) via alkylation of Fe₂(μ-SH)₂(CO)₆ .

-

Post-synthetic modifications of dithiolato ligands using reagents like Lawesson’s reagent (Table 1) .

Table 1: Select Transformations of Dithiolato Ligands

| Transformation | Reagent | Product |

|---|---|---|

| R₂NC(O)R' → R₂NC(S)R' | Lawesson’s reagent | Thioamide |

| RNHC(O)OBu-t → RNH₂ | CF₃CO₂H | t-Boc deprotection |

| ArNO₂ → ArNH₂ | H₂/Pd/C | Nitro group hydrogenation |

Oxidative Addition and Organometallic Complex Formation

Fe₂(CO)₎ participates in oxidative addition with organic halides and alkynes, forming iron-alkyl/aryl complexes .

Notable Examples:

-

Allyl Bromide Addition :

Fe₂(CO)₉ + BrCH₂CH=CH₂ → FeBr(CO)₃(C₃H₅) + Fe(CO)₅ + CO

Yields allyl iron(II) derivatives . -

Cyclobutadiene Synthesis :

Fe₂(CO)₉ + C₄H₄Cl₂ → (C₄H₄)Fe(CO)₃ + FeCl₂ + 6 CO

Forms cyclobutadieneiron tricarbonyl, a stable antiaromatic complex .

Mechanistic Note : Reactions often involve Fe(CO)₅ dissociation, generating reactive Fe(CO)₄ intermediates .

Catalytic Alkyne Reduction:

Fe₂(CO)₉ with tributyl phosphane catalyzes the selective reduction of alkynes to cis-alkenes using silanes :

RC≡CR' + HSiR₃ → cis-RCH=CHR' (≥99% selectivity) .

Advantage : Avoids over-reduction to alkanes, a common issue with noble-metal catalysts .

Reactions with Heterocyclic Ligands

Fe₂(CO)₉ reacts with nitrogen- and sulfur-containing ligands to form cyclometallated clusters.

Case Study: Reaction with Thienylmethylidene Amines

Fe₂(CO)₉ + N-(2-thienylmethylidene)-2-thienylmethylamine →

-

Product 1 : Fe₂(CO)₆(μ-η¹:η²-thienyl ligand)

-

Product 2 : Fe₄(CO)₈(μ-CO)₂(linear tetrairon cluster)

Structural Confirmation : X-ray diffraction reveals μ-η¹:η² coordination modes and linear Fe₄ arrangements .

Photochemical and Thermal Decomposition

UV irradiation of Fe₂(CO)₉ generates unsaturated Fe₂(CO)₈, which isomerizes into CO-bridged and unbridged forms . Thermal decomposition in solvents like THF releases Fe(CO)₅ and reactive Fe(CO)₄ fragments .

Propriétés

Formule moléculaire |

C9Fe2O9 |

|---|---|

Poids moléculaire |

363.78 g/mol |

Nom IUPAC |

carbon monoxide;iron |

InChI |

InChI=1S/9CO.2Fe/c9*1-2;; |

Clé InChI |

JCXLZXJCZPKTBW-UHFFFAOYSA-N |

SMILES canonique |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] |

Synonymes |

diiron enneacarbonyl diiron nonacarbonyl Fe(2)CO(9) Fe2(CO)9 Fe2CO9 iron carbonyl (Fe2(CO)9) nonacarbonyl diiron |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.